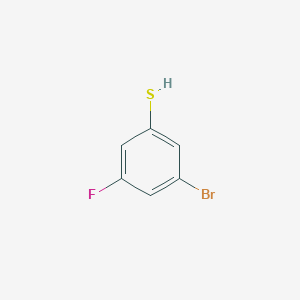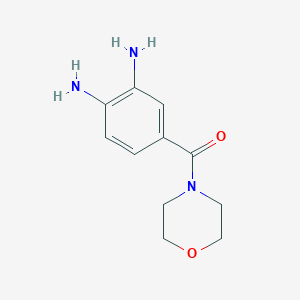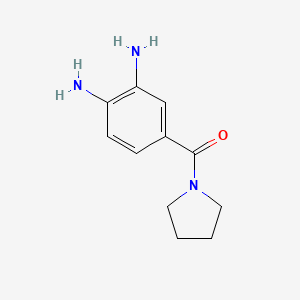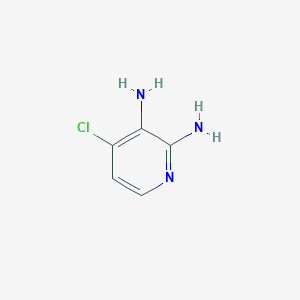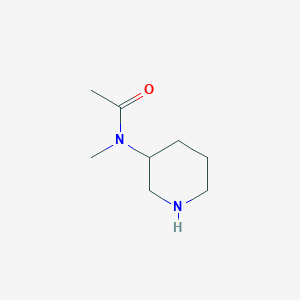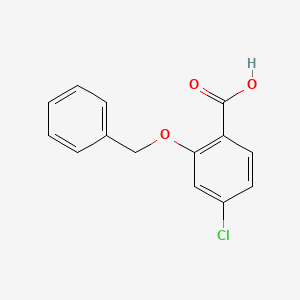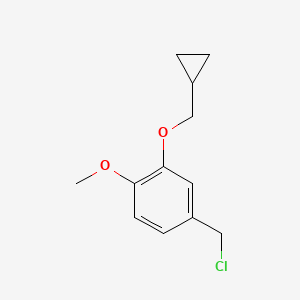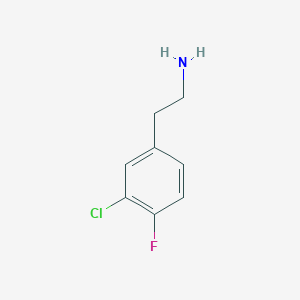
Oxan-4-yl carbonochloridate
描述
Oxan-4-yl carbonochloridate, also known as 2-oxacyclohexan-4-yl chloroformate, is a versatile organic compound with numerous applications in scientific research and industry1. It is also known by other names such as tetrahydro-2H-pyran-4-yl carbonochloridate2.
Synthesis Analysis
Unfortunately, I couldn’t find specific synthesis routes for Oxan-4-yl carbonochloridate in the available resources. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry procedures3.Molecular Structure Analysis
The molecular formula of Oxan-4-yl carbonochloridate is C6H9ClO31. This compound has a molecular weight of 164.59 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving Oxan-4-yl carbonochloridate in the available resources. However, as an organic compound, it’s likely to participate in various organic reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, it’s known that this compound is a liquid at room temperature4.科学研究应用
1. Synthesis of Antifungal Agents
Oxan-4-yl carbonochloridate can serve as an intermediate in the synthesis of antifungal agents. A study by Attia et al. (2013) reported the synthesis and characterization of a compound which is used as an intermediate for creating new imidazole-containing antifungal agents. This highlights the compound's utility in pharmaceutical research.
2. Air Quality Modeling
In air quality simulation models, chemical oxidant mechanisms are crucial, and oxan-4-yl carbonochloridate-related compounds may contribute to these models. The review by Dodge (2000) discusses various mechanisms, including the Carbon Bond Mechanism and SAPRC mechanism, which could potentially incorporate oxan-4-yl carbonochloridate derivatives for modeling purposes.
3. Protein Oxidation in Meat Systems
Research into protein oxidation in meat systems can involve compounds like oxan-4-yl carbonochloridate. Estévez (2011) reviewed protein carbonylation in meat, which is a form of protein oxidation where compounds similar to oxan-4-yl carbonochloridate might be involved, especially in understanding the chemistry of meat processing and storage.
4. Development of Water Oxidation Catalysts
Oxan-4-yl carbonochloridate-related research includes the development of catalysts for water oxidation, as described by Dismukes et al. (2009). The study explores the bioinspired Mn4O4-cubane water oxidation catalysts, drawing parallels with the photosystem II water-oxidizing complex, where similar compounds may play a role.
5. Surface Chemistry of Carbon Nanotubes
The surface chemistry of carbon nanotubes, as influenced by various chemical treatments, is another area of research relevant to oxan-4-yl carbonochloridate. Wepasnick et al. (2011) evaluated how different chemical oxidants affect the surface chemistry and structure of multi-walled carbon nanotubes, a field where oxan-4-yl carbonochloridate derivatives could be relevant.
安全和危害
The safety and hazards associated with Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, it’s important to handle all chemicals with appropriate safety measures4.
未来方向
The future directions of Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, given its versatility in scientific research and industry, it’s likely that this compound will continue to be of interest in various fields1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.
属性
IUPAC Name |
oxan-4-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXWKCKQMBYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626267 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-yl carbonochloridate | |
CAS RN |
89641-80-5 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

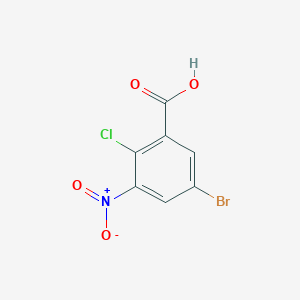
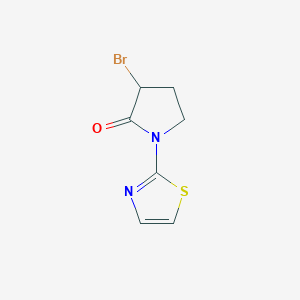
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
